molecular formula C8H19ClN2 B12438344 Cyclooctylhydrazine hydrochloride CAS No. 92379-99-2

Cyclooctylhydrazine hydrochloride

Cat. No.: B12438344
CAS No.: 92379-99-2
M. Wt: 178.70 g/mol
InChI Key: DETRYHIQWXYEMG-UHFFFAOYSA-N
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Description

Cyclooctylhydrazine hydrochloride is an organic compound with the molecular formula C8H19ClN2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a cyclooctyl group. This compound is typically found as a crystalline powder and is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctylhydrazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclooctanone with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:

  • Cyclooctanone is reacted with hydrazine hydrate in an organic solvent such as ethanol.
  • Hydrochloric acid is added to the reaction mixture to form this compound.
  • The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of cyclooctanone to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Cyclooctylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclooctylhydrazone.

    Reduction: It can be reduced to cyclooctylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

    Oxidation: Cyclooctylhydrazone.

    Reduction: Cyclooctylamine.

    Substitution: Various substituted cyclooctyl derivatives depending on the reagents used.

Scientific Research Applications

Cyclooctylhydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Cyclooctylhydrazine hydrochloride can be compared with other hydrazine derivatives such as cyclohexylhydrazine hydrochloride and cyclopropylhydrazine hydrochloride. While all these compounds share a common hydrazine backbone, their unique substituents (cyclooctyl, cyclohexyl, and cyclopropyl groups) impart different chemical and physical properties. This compound is unique due to its larger ring size, which can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • Cyclohexylhydrazine hydrochloride
  • Cyclopropylhydrazine hydrochloride
  • Phenylhydrazine hydrochloride

These compounds are used in similar applications but may exhibit different reactivity and efficacy based on their structural differences.

Properties

CAS No.

92379-99-2

Molecular Formula

C8H19ClN2

Molecular Weight

178.70 g/mol

IUPAC Name

cyclooctylhydrazine;hydrochloride

InChI

InChI=1S/C8H18N2.ClH/c9-10-8-6-4-2-1-3-5-7-8;/h8,10H,1-7,9H2;1H

InChI Key

DETRYHIQWXYEMG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NN.Cl

Origin of Product

United States

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